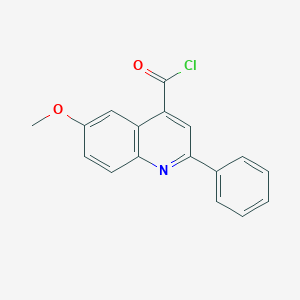

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- (QMPC) is an important intermediate in the synthesis of a variety of biologically active compounds, including antitumor, antiviral, and antibacterial agents. QMPC is also used as a reagent in organic synthesis and as a fluorescent probe for the detection of metal ions.

作用機序

The mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- in its biological activities is not well understood. However, it has been suggested that 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- may also interfere with viral replication by inhibiting viral DNA polymerase activity.

生化学的および生理学的効果

In addition to its biological activities, 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has been shown to have effects on the central nervous system. It has been reported to exhibit sedative and hypnotic effects, as well as anticonvulsant activity in animal models.

実験室実験の利点と制限

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is a versatile intermediate that can be used in the synthesis of a variety of biologically active compounds. Its synthesis is relatively straightforward and can be performed on a large scale. However, 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- is also a highly reactive compound that requires careful handling and storage.

将来の方向性

There are several areas of research that could be explored in the future regarding 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-. One area of interest is the development of new synthetic routes to 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- in its biological activities, which could lead to the development of new therapeutic agents. Additionally, the development of new applications for 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl-, such as in the detection of metal ions, could also be explored.

合成法

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- can be synthesized by the reaction of 4-chloroquinoline-6-carbaldehyde with methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through an acylation reaction, followed by cyclization to form the quinoline ring.

科学的研究の応用

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has been extensively studied for its biological activities and potential therapeutic applications. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus.

特性

CAS番号 |

174636-82-9 |

|---|---|

製品名 |

4-Quinolinecarbonyl chloride,6-methoxy-2-phenyl- |

分子式 |

C17H12ClNO2 |

分子量 |

297.7 g/mol |

IUPAC名 |

6-methoxy-2-phenylquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C17H12ClNO2/c1-21-12-7-8-15-13(9-12)14(17(18)20)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 |

InChIキー |

JXANKJLPNXHURP-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |

正規SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |

同義語 |

4-QUINOLINECARBONYL CHLORIDE,6-METHOXY-2-PHENYL- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)

![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)